
5-Iodo-2-methoxybenzaldehyde
Vue d'ensemble
Description
5-Iodo-2-methoxybenzaldehyde is an organic compound with the empirical formula C8H7IO2 . It has a molecular weight of 262.04 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methoxybenzaldehyde consists of an iodine atom and a methoxy group (-OCH3) attached to a benzene ring, with a formyl group (-CHO) also attached to the ring . The exact positions of these groups on the benzene ring can be determined by the compound’s name: the iodine atom (I) is at the 5th position, the methoxy group is at the 2nd position, and the formyl group is directly attached to the benzene ring .Physical And Chemical Properties Analysis
5-Iodo-2-methoxybenzaldehyde is a solid compound . Its melting point is between 140-146 °C . It has a molecular weight of 262.04 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Analogues and Derivatives: 5-Iodo-2-methoxybenzaldehyde has been used in the synthesis of various chemical compounds. For instance, it has been utilized in the preparation of phthalazine derivatives, potentially acting as precursors to DNA intercalators, indicating its significance in biochemical research (Tsoungas & Searcey, 2001). Additionally, it has been involved in the synthesis of isochroman analogues of michellamines, showcasing its role in the development of novel organic structures (Koning, Michael & Otterlo, 1999).
Chemical Properties and Applications
- Chemical Reactivity and Stability Studies: The compound has been the subject of various studies focusing on its chemical properties. For example, its electron properties, such as HOMO and LUMO energies, have been analyzed, contributing to a better understanding of its chemical reactivity and stability (Balachandran, Santhi & Karpagam, 2013).
Role in Catalysis and Organic Reactions
- Use in Catalytic Processes: 5-Iodo-2-methoxybenzaldehyde has been studied in the context of catalytic processes. For instance, its derivatives have been involved in the vapor phase oxidation of p-methoxytoluene to p-methoxybenzaldehyde, demonstrating its potential in catalytic applications and organic synthesis (Reddy, Kumar & Ratnam, 1999).
Insights into Natural Resources and Biosynthesis
- Biosynthesis in Plants: The compound is also significant in the study of natural resources and biosynthesis. Research on methoxybenzaldehydes in plants, including their occurrence, separation methods, and biosynthesis, provides insights into the natural production and potential applications of these compounds in various industries (Kundu & Mitra, 2016).
Medicinal and Biological Applications
- DNA Binding and Antitumor Activities: Derivatives of 5-Iodo-2-methoxybenzaldehyde have been explored for their potential in medicinal applications, particularly in the context of DNA binding and antitumor activities. The synthesis and characterization of molybdenum(VI) complexes using derivatives of this compound have shown promising results in terms of DNA interaction and anticancer activities (Hussein et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-iodo-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRKMHAREMCDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294273 | |
| Record name | 5-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxybenzaldehyde | |
CAS RN |
42298-41-9 | |
| Record name | 42298-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodo-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


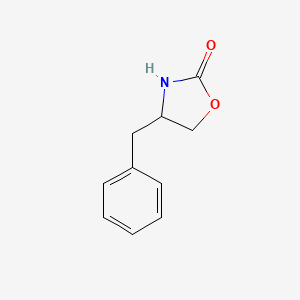
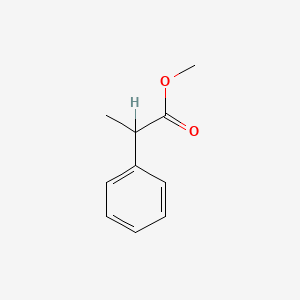
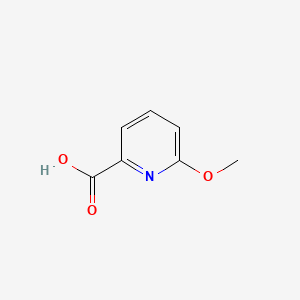
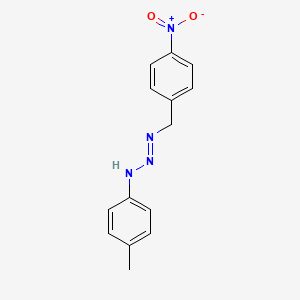
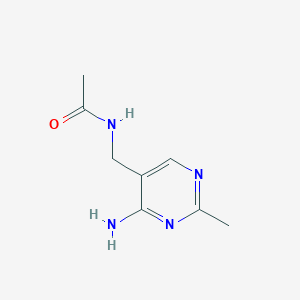
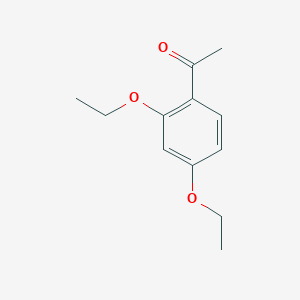
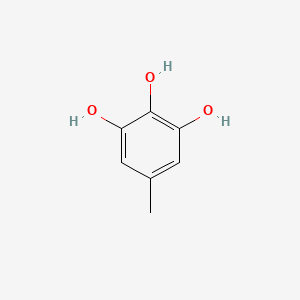
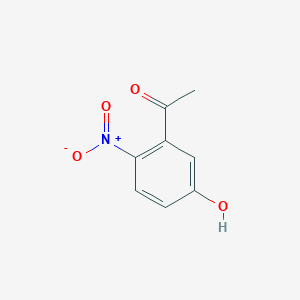
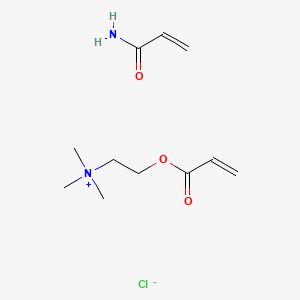
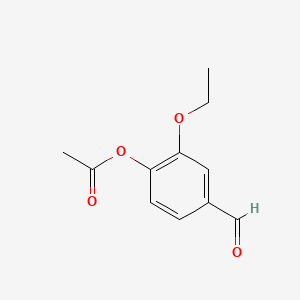
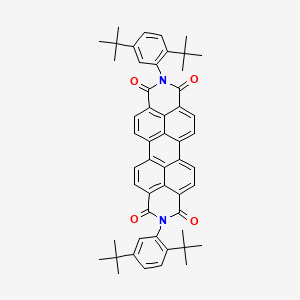
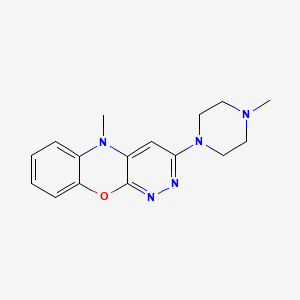
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)